![molecular formula C12H8BrF2N3O B10975701 3-Bromo-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10975701.png)
3-Bromo-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that contains bromine, fluorine, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic synthesis. A common approach might include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the core structure.
Bromination and fluorination:
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the bromine or difluoromethyl groups, potentially leading to debromination or defluorination.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furan-2,5-dione derivatives, while substitution could introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry
In chemistry, 3-BROMO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the difluoromethyl group can enhance metabolic stability and bioavailability, making it a valuable feature in drug design.
Industry
Industrially, such compounds might find applications in the development of new materials with specific electronic or optical properties. Their ability to undergo various chemical transformations makes them versatile intermediates in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-BROMO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
3-BROMO-7-(TRIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
3-CHLORO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 3-BROMO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups can influence its reactivity and interactions with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C12H8BrF2N3O |
|---|---|
Molecular Weight |
328.11 g/mol |
IUPAC Name |
3-bromo-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H8BrF2N3O/c1-6-10(13)12-16-7(9-3-2-4-19-9)5-8(11(14)15)18(12)17-6/h2-5,11H,1H3 |
InChI Key |
FUAIYZFYIPFATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC=CO3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


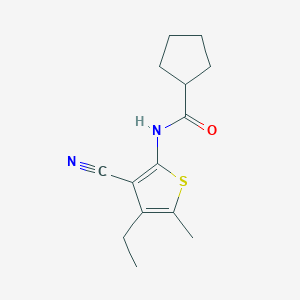
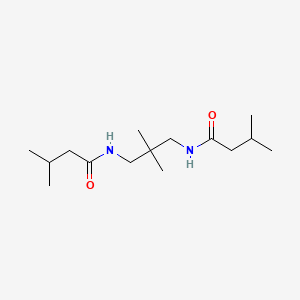

![6-[(2-Methyl-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975640.png)
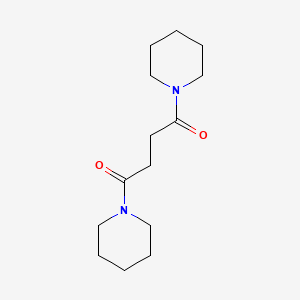
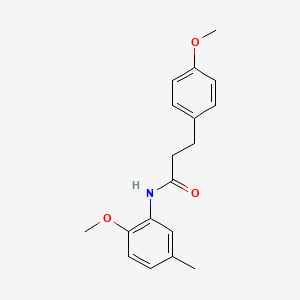
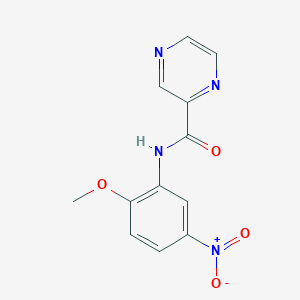
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B10975650.png)
![Naphthalen-1-yl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10975656.png)
![(4E)-5-methyl-4-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10975664.png)
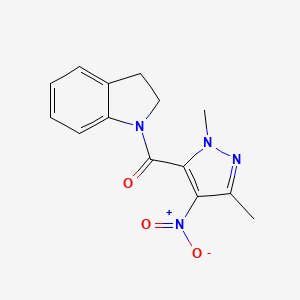
![1-[(3,4-Difluorophenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10975668.png)
![1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10975674.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B10975680.png)
